4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-(3-benzylsulfanylpropoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-20-18-12-16(13-19)8-9-17(18)21-10-5-11-22-14-15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSUARKLMYUFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a practical starting material due to its commercial availability and reactive phenolic hydroxyl group. The 4-hydroxy group is alkylated with 3-benzylsulfanylpropyl bromide under basic conditions:
Procedure :
- Alkylation :
Vanillin (1 equiv) is dissolved in anhydrous DMF under nitrogen. Potassium carbonate (2.5 equiv) and 3-benzylsulfanylpropyl bromide (1.2 equiv) are added, and the mixture is stirred at 80°C for 12 hours.
$$
\text{Vanillin} + \text{Br-(CH}2\text{)}3\text{-S-Bn} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde}
$$ - Workup :
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding ~65% of the target compound.
Key Considerations :
Stepwise Propoxy Sulfanyl Group Introduction
For laboratories lacking pre-synthesized 3-benzylsulfanylpropyl bromide, a stepwise approach is viable:
Step 1: Alkylation with 1,3-Dibromopropane
Vanillin reacts with 1,3-dibromopropane to form 4-(3-bromopropoxy)-3-methoxybenzaldehyde:
$$
\text{Vanillin} + \text{Br-(CH}2\text{)}3\text{-Br} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-(3-Bromopropoxy)-3-methoxybenzaldehyde}
$$
Yield : ~70% after recrystallization in ethanol.
Step 2: Thiolation and Benzylation
The bromopropoxy intermediate undergoes nucleophilic substitution with benzylthiol:
$$
\text{4-(3-Bromopropoxy)-3-methoxybenzaldehyde} + \text{BnSH} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}
$$
Optimization :
Oxidation of Alcohol Precursors
A two-step oxidation strategy avoids direct aldehyde handling:
Step 1: Synthesis of 4-(3-Benzylsulfanylpropoxy)-3-methoxybenzyl Alcohol
Vanillin is reduced to 4-(3-benzylsulfanylpropoxy)-3-methoxybenzyl alcohol using NaBH₄ in methanol:
$$
\text{Vanillin} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Benzyl Alcohol Derivative}
$$
Step 2: Nitric Acid Oxidation
The alcohol is oxidized to the aldehyde using nitric acid (HNO₃) in water:
$$
\text{Benzyl Alcohol Derivative} \xrightarrow{\text{HNO}3, \text{H}2\text{O, RT}} \text{Target Compound}
$$
Yield : ~80% with minimal overoxidation to carboxylic acids.
Mechanistic and Optimization Insights
Alkylation Efficiency
Competing Side Reactions
- Aldehyde Oxidation : The aldehyde group is susceptible to oxidation during alkylation. Anaerobic conditions and low temperatures (<80°C) mitigate this.
- Elimination Reactions : Excess base or prolonged heating may dehydrohalogenate 3-bromopropyl intermediates, forming allyl sulfides.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Applications and Derivatives
This compound is a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: 4-(3-Benzylsulfanylpropoxy)-3-methoxybenzoic acid.
Reduction: 4-(3-Benzylsulfanylpropoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfanyl group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Compounds for Comparison :
Structural Insights :
- Oxygen vs. Sulfur Linkers: Replacing oxygen with sulfur in the propoxy chain (e.g., benzylsulfanylpropoxy vs.
- Methoxy Position : The 3-methoxy group in vanillin derivatives is critical for hydrogen bonding and steric effects. Its removal or relocation (e.g., to 4-methoxy) reduces DNA-binding efficiency, as shown in .
- Halogen Substitution : Chlorine in ABMM-16 improves selectivity for ALDH1A3 inhibition, likely due to electronic effects and hydrophobic interactions .
Pharmacological and Physicochemical Properties
Antimicrobial and Antifungal Activity :
- 4-(Benzyloxy)-3-methoxybenzaldehyde derivatives exhibit moderate antifungal activity against Candida albicans (MIC ~32 µg/mL) .
- The dimethylaminoethoxy variant () shows enhanced solubility and broader antifungal spectra, attributed to the basic amine group .
DNA-Binding Efficiency :
- 4-(Benzyloxy)benzaldehyde derivatives outperform 3-methoxy-substituted analogs in DNA intercalation due to reduced steric hindrance () .
Crystallographic Data :
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : Chlorine (ABMM-16) and bromine () enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-Benzylsulfanylpropoxy)-3-methoxybenzaldehyde?
- Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehyde precursors. For example, a benzylsulfanylpropoxy chain can be introduced through nucleophilic substitution or Mitsunobu reactions. In a representative protocol (similar to ), 3-methoxy-4-hydroxybenzaldehyde is reacted with 3-benzylsulfanylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the propoxy side chain. Purification is achieved via column chromatography, with yields typically ranging from 70–90% . Key characterization includes ¹H/¹³C-NMR (e.g., aldehyde proton at δ ~10.7 ppm, benzylsulfanyl protons at δ ~3.8–4.2 ppm) and HRMS (e.g., [M+H]⁺ calculated within ±0.5 ppm error) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C-NMR confirms the aldehyde group (δ ~10.7 ppm), methoxy group (δ ~3.8–4.0 ppm), and benzylsulfanylpropoxy chain (δ ~2.8–3.5 ppm for CH₂-S).
- FTIR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C ether), and ~2550 cm⁻¹ (S-H, if present).
- HRMS : Validates molecular formula (e.g., C₁₈H₂₀O₃S requires [M+H]⁺ = 316.1134).
Purity is assessed via TLC (e.g., dichloromethane/methanol 9:1, Rf ~0.5) and HPLC (C18 column, retention time ~8–10 min) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect the biological activity of derivatives?
- Answer : Modifications to the benzylsulfanylpropoxy or methoxy groups significantly alter DNA-binding affinity and therapeutic potential. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance intercalation with DNA, as shown by UV-Vis hypochromism (~20–30% reduction at λmax 260 nm) and molecular docking (lower binding energy, ΔG ~−8.5 kcal/mol) .
- Methoxy group removal reduces activity, as seen in analogues lacking the 3-methoxy substituent (IC₅₀ increases from 12 µM to >50 µM in cytotoxicity assays) .
- SAR Table :
| Derivative | Substituent | DNA Binding (ΔG, kcal/mol) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| Parent | 3-OCH₃ | −8.2 | 12.0 |
| Derivative A | 3-NO₂ | −8.7 | 8.5 |
| Derivative B | 3-H | −6.9 | >50 |
| . |
Q. How can contradictory data in reaction yields or biological activities be resolved?
- Answer : Contradictions often arise from solvent polarity , catalyst loading , or impurity profiles . For example:
- Yield Discrepancies : A reaction yielding 70% in DMF vs. 50% in THF may stem from poor solubility of intermediates. HPLC-MS tracking of intermediates (e.g., benzylsulfanylpropyl bromide adducts) can identify bottlenecks .
- Biological Variability : Inconsistent IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell culture). Standardizing protocols (e.g., 10% FBS in DMEM) and using positive controls (e.g., doxorubicin) improves reproducibility .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated benzylsulfanyl) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for sustained release.
- Co-solvents : Use DMSO/PBS mixtures (≤5% DMSO) for intraperitoneal administration.
Solubility is quantified via shake-flask method (logP ~2.5) and dynamic light scattering (DLS) for nanoparticles .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Answer :
- DFT Calculations : B3LYP/6-31G(d) level optimizations identify electrophilic centers (e.g., aldehyde carbon with Fukui indices >0.5).
- MD Simulations : AMBER force fields model interactions with biological targets (e.g., DNA minor groove binding over 50 ns trajectories).
Validation includes comparing predicted vs. experimental reaction rates (k ~10⁻³ s⁻¹ for SN2 at benzylsulfanylpropoxy) .
Methodological Notes
- Synthesis Caution : Avoid NaBH₄ reduction of the aldehyde group unless protected (e.g., acetal formation) .
- Biological Testing : Include cytotoxicity counter-screens (e.g., HEK293 cells) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
